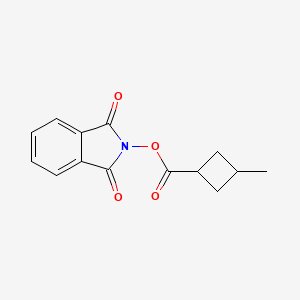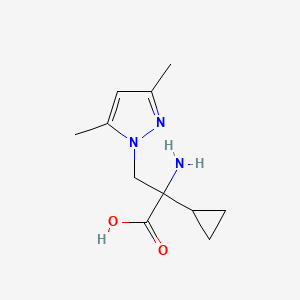
5,6,7,8-Tetrahydroquinoline-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoline-2-thiol is an organic compound with the molecular formula C9H11NS It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with hydrogen sulfide (H2S) in the presence of a catalyst under controlled temperature and pressure conditions . Another approach involves the use of thiourea as a sulfur source, where 5,6,7,8-tetrahydroquinoline is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH) to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with various molecular targets and pathways. For instance, its hepatoprotective effect is attributed to the inhibition of autophagy in liver cells, which helps in reducing liver damage and fibrosis . The compound may also exert its effects through the modulation of oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the thiol group and has different chemical properties.
2-Methyl-5,6,7,8-tetrahydroquinoline: Contains a methyl group at the second position instead of a thiol group.
4-Phenyltetrahydroquinoline: Contains a phenyl group at the fourth position, leading to different biological activities
Uniqueness
5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H11NS |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H11NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) |
Clé InChI |
PQIRTBUCJACOHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


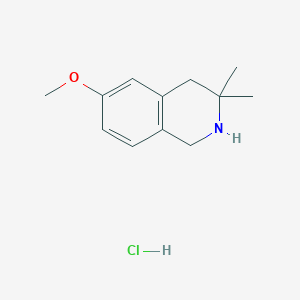

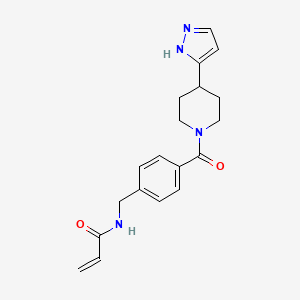
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
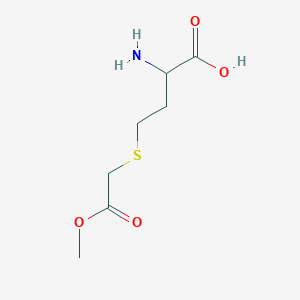
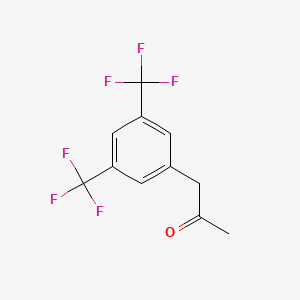
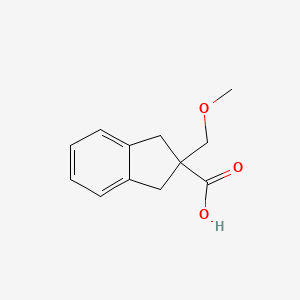
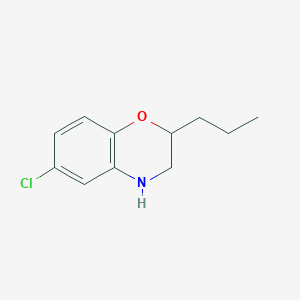

![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)

